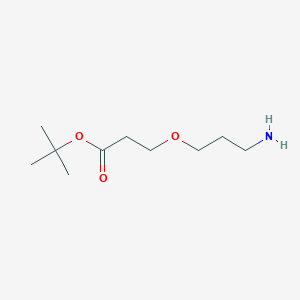

tert-Butyl 3-(3-aminopropoxy)propanoate

Description

Overview of the Compound's Molecular Architecture and Functional Group Significance

The molecular structure of tert-Butyl 3-(3-aminopropoxy)propanoate features two key functional groups: a primary amine (-NH₂) and a tert-butyl ester (-COOC(CH₃)₃). These groups are separated by a flexible propoxypropyl chain.

Primary Amine (-NH₂): This group is a nucleophile and a base, making it reactive toward a variety of electrophiles. It can participate in reactions such as amidation, alkylation, and reductive amination, allowing for the covalent attachment of this molecule to other chemical entities.

Tert-Butyl Ester (-COOC(CH₃)₃): The tert-butyl group is a bulky protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be removed under acidic conditions to reveal the carboxylic acid. This "protected" nature allows for selective reactions at the amine terminus without interference from the carboxylic acid functionality.

Propoxypropyl Linker: The ether-containing alkyl chain provides flexibility and spacing between the two functional groups. This can be crucial in applications where specific spatial orientation or distance between conjugated molecules is required.

The combination of a reactive primary amine and a protected carboxylic acid in a single molecule is a hallmark of a heterobifunctional linker.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Appearance | Solid |

Note: This data is based on general chemical supplier information, as detailed research findings are not available.

Rationale for Research Focus on Versatile Amine and Ester Functionalized Linkers

The interest in molecules like this compound stems from the broad utility of bifunctional linkers in chemical research. These molecules serve as bridges to connect two different molecular components.

Amine functionality is highly valued for its reactivity towards common functional groups found in biomolecules (like carboxylic acids in proteins) and on material surfaces. researchgate.net N-Hydroxysuccinimide (NHS) esters are frequently used to react with primary amines to form stable amide bonds. researchgate.net

Ester functionality , particularly a protected one, offers a latent reactive site. Once deprotected to the carboxylic acid, it can be activated to react with other functional groups, such as amines, to form amide bonds. This orthogonal reactivity is a key feature in the design of complex molecular architectures.

Versatile linkers with both amine and ester groups are sought after for applications in bioconjugation, drug delivery, proteomics, and materials science. nih.gov They enable the construction of well-defined molecular assemblies with precise control over the connectivity and spacing of the components.

General Academic Context for the Synthesis and Utilization of Bifunctional Molecules

Bifunctional molecules are fundamental tools in modern chemistry. nih.gov Their synthesis is a mature field, often involving multi-step sequences to introduce the desired functional groups with appropriate protecting groups. The general strategy involves starting with a scaffold that contains one of the functional groups (or a precursor) and then introducing the second functional group.

The utilization of bifunctional molecules is widespread:

Bioconjugation: Linking proteins, peptides, nucleic acids, or small molecules to create novel therapeutic or diagnostic agents. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): These are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. nih.gov

Surface Modification: Anchoring molecules to surfaces to alter their properties, for example, to create biocompatible materials or functionalized sensors.

Polymer Chemistry: As monomers or crosslinkers to create polymers with specific functionalities. mdpi.com

While this compound fits conceptually within this framework, the lack of specific research reports means that its actual synthesis and application remain underexplored in the academic literature.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-aminopropoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEMZRXBYZNYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Tert Butyl 3 3 Aminopropoxy Propanoate

Elucidation of Retrosynthetic Pathways for Target Compound Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For tert-Butyl 3-(3-aminopropoxy)propanoate, two primary disconnection points are identified: the ester linkage and the ether linkage.

Disconnection of the Ester Linkage: The tert-butyl ester can be disconnected to reveal 3-(3-aminopropoxy)propanoic acid and tert-butanol (B103910) or its equivalent, isobutylene (B52900). This pathway suggests that the final step of the synthesis could be the esterification of the carboxylic acid.

Disconnection of the Ether Linkage: The ether bond can be disconnected via a Williamson ether synthesis-type disconnection. This leads to a 3-halopropoxy or a 3-hydroxypropoxy precursor and a protected 3-aminopropanol derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (Ester): Leads to 3-(3-aminopropoxy)propanoic acid. The tert-butyl group is a common protecting group for carboxylic acids due to its stability in various conditions and its facile removal under mild acidic conditions thieme-connect.com.

Disconnection 2 (Ether): Disconnecting the C-O ether bond suggests two possible routes:

Route A: Reaction between a protected 3-aminopropanol (e.g., N-(3-hydroxypropyl)phthalimide or N-Boc-3-aminopropanol) and an acrylic acid derivative (e.g., tert-butyl acrylate) via a Michael addition, or with a 3-halopropanoate derivative.

Route B: Reaction between 3-bromopropanol and a protected 3-aminopropanoate derivative.

This analysis highlights key intermediates such as 3-aminopropanol, acrylic acid derivatives, and 3-halopropanoic acids, which are generally commercially available. The choice of synthetic route will depend on the need to protect the amino and carboxyl functional groups to prevent side reactions.

Detailed Analysis of Synthetic Routes Involving Propanoate Ester Formation

The formation of the tert-butyl ester is a critical step in the synthesis. The steric hindrance of the tert-butyl group means that standard Fischer esterification conditions are often inefficient. thieme-connect.com Several specialized methods have been developed for the preparation of these sterically hindered esters.

Direct esterification of a carboxylic acid with tert-butanol is challenging due to the alcohol's high reactivity in the presence of acid, which can lead to rapid dehydration to isobutylene. asianpubs.org However, specific catalysts and reaction conditions can promote the desired esterification.

One approach involves using an excess of tert-butanol with reagents like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Alternatively, solid acid catalysts, such as silicotungstic acid supported on bentonite, have been shown to effectively catalyze the esterification of carboxylic acids with tert-butanol while minimizing the dehydration side reaction. asianpubs.org Another method involves using boron trifluoride diethyl etherate in the presence of anhydrous magnesium sulfate. researchgate.net

| Method | Catalyst/Reagent | Key Features | Yield |

| DCC/DMAP Coupling | DCC, DMAP | Mild conditions, suitable for sensitive substrates. | Moderate to Good |

| Solid Acid Catalysis | Silicotungstic acid/Bentonite | Heterogeneous catalyst, reusable, minimizes dehydration. asianpubs.org | ~87% (for tert-butyl acetate) asianpubs.org |

| Lewis Acid Catalysis | BF₃·OEt₂, MgSO₄ | Good yields for protected amino acids. researchgate.net | Good |

This table is generated based on data for similar esterification reactions and represents typical outcomes.

Transesterification offers an alternative route, especially when the corresponding carboxylic acid is labile or difficult to isolate. thieme-connect.com This method typically involves reacting a more common ester, such as a methyl or ethyl ester, with tert-butanol or a tert-butoxide source.

A highly effective method utilizes potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.com This reaction is driven by the high reactivity of potassium tert-butoxide and the insolubility of the resulting potassium methoxide or ethoxide, which shifts the equilibrium towards the product. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions, as any residual tert-butanol or moisture can significantly lower the yield. thieme-connect.com Lanthanum(III) complexes have also been developed as catalysts for the transesterification of methyl carboxylates with tertiary alcohols. researchgate.net

| Method | Reagent/Catalyst | Solvent | Key Features |

| Base-Mediated | Potassium tert-butoxide | Diethyl ether | Mild, efficient, rapid reaction at room temperature. thieme-connect.com |

| Metal Catalysis | Lanthanum(III) isopropoxide | Hydrocarbon solvents | Highly efficient for various alcohols, including tertiary ones. researchgate.net |

This table provides a comparative overview of common transesterification methods for tert-butyl esters.

The reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst is a common and efficient method for forming tert-butyl esters. thieme-connect.com To avoid handling gaseous isobutylene, methods for its in situ generation are often preferred. rsc.org

Isobutylene can be generated by the acid-catalyzed decomposition of tert-butyl acetate (B1210297) or the dehydration of tert-butanol. rsc.orgorgsyn.org For instance, heating a mixture of dihydrated oxalic acid and tert-butanol can produce a stream of isobutylene gas, which can then be bubbled through a solution of the carboxylic acid and a catalytic amount of sulfuric acid. rsc.org Another strategy involves using tert-butyl acetate in acetic acid, which establishes an equilibrium that provides a controlled release of isobutylene, enhancing safety and control, particularly on a larger scale. orgsyn.org

| Isobutylene Source | Catalyst | Reaction Conditions | Advantages |

| In situ from tert-Butanol | Oxalic Acid / H₂SO₄ | Heating (~90 °C) | Avoids handling gaseous isobutylene. rsc.org |

| In situ from tert-Butyl Acetate | H₂SO₄ | Room temperature in Acetic Acid | Controlled release of isobutylene, improved safety. orgsyn.org |

| Gaseous Isobutylene | H₂SO₄ / Amberlyst-15 | Bubbling gas through solution | Direct and common method. rsc.org |

This table summarizes different approaches for tert-butyl ester formation using isobutylene.

Methodologies for Installing the Aminopropoxy Moiety

The formation of the ether linkage is another key transformation in the synthesis of the target compound. This typically involves a nucleophilic substitution reaction.

The Williamson ether synthesis is the most prominent method for forming the ether bond in this context. masterorganicchemistry.com This S(_N)2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or a similar substrate with a good leaving group (e.g., tosylate, mesylate). masterorganicchemistry.com

For the synthesis of this compound, this could be achieved in two ways, depending on the retrosynthetic disconnection:

Reacting an N-protected 3-aminopropanol with a tert-butyl 3-halopropanoate: In this approach, the alcohol of an amino-protected 3-aminopropanol (e.g., N-Boc-3-aminopropanol) is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then displaces the halide from tert-butyl 3-bromopropanoate or a related electrophile. The use of a primary alkyl halide ensures that the S(_N)2 reaction is favored over elimination. masterorganicchemistry.com

Reacting a 3-halopropanol with an N-protected 3-aminopropanoate: This route is generally less favorable. The alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of secondary and tertiary amines, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com Therefore, protecting the amine and using it as a nucleophile is less straightforward than using an alkoxide.

The preferred strategy involves forming the ether bond by reacting an alkoxide with an alkyl halide. The choice of protecting group for the amine (e.g., Boc, Cbz, or Phthalimide) is crucial to prevent its interference in the reaction.

| Nucleophile | Electrophile | Base | Key Considerations |

| N-Boc-3-aminopropanol | tert-Butyl 3-bromopropanoate | NaH | The amino group must be protected. The reaction is an S(_N)2 displacement. masterorganicchemistry.com |

| 3-Hydroxypropanoate ester | N-protected 3-chloropropane | NaH | The alkoxide is formed from the hydroxy ester. |

This table outlines the key components for the nucleophilic alkylation step in the synthesis.

Utilization of Protected Amino Precursors (e.g., Boc-protected amines)

A primary strategy for the synthesis of this compound involves the use of an amino precursor wherein the amine group is protected, most commonly with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.

One plausible synthetic route begins with the Michael addition of a protected amino alcohol, such as N-Boc-3-amino-1-propanol, to tert-butyl acrylate. The Boc protecting group prevents the amine from undergoing undesired side reactions, such as N-alkylation. The reaction is typically carried out in a suitable solvent and may be facilitated by a base or catalyst.

Following the formation of the ether linkage and the propanoate ester, the Boc group can be removed to yield the final product. Common methods for Boc deprotection involve treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid in methanol.

Table 1: Key Reagents in Boc-Protected Amine Synthesis

| Reagent | Role |

| N-Boc-3-amino-1-propanol | Protected amino precursor |

| tert-Butyl acrylate | Michael acceptor |

| Trifluoroacetic acid (TFA) | Deprotecting agent |

| Dichloromethane (DCM) | Solvent |

Reductive Amination Strategies for Amine Introduction

An alternative and widely utilized method for introducing the amine functionality is through reductive amination. This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

In a potential synthesis of this compound, this strategy could be employed by first synthesizing an aldehyde intermediate, such as tert-butyl 3-(3-oxopropoxy)propanoate. This aldehyde can then be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent to form the desired primary amine.

A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)3) being a particularly effective choice. This reagent is known for its selectivity in reducing imines in the presence of other functional groups, such as esters. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE).

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium triacetoxyborohydride | NaBH(OAc)3 | Mild and selective for imines |

| Sodium cyanoborohydride | NaBH3CN | Effective but toxic |

| Sodium borohydride (B1222165) | NaBH4 | Less selective, can reduce aldehydes |

Optimization of Reaction Conditions and Purification Protocols in Synthetic Schemes

The successful synthesis of this compound relies heavily on the optimization of reaction conditions and the implementation of effective purification protocols to isolate intermediates and the final product in high purity.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthetic steps can be significantly enhanced through the use of appropriate catalytic systems. For instance, in the Michael addition of an amine to an acrylate, various catalysts can be employed to accelerate the reaction and minimize the formation of byproducts. While the reaction can sometimes proceed without a catalyst, bases such as triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often added. Lewis acids have also been shown to catalyze aza-Michael additions.

In the context of reductive amination, while the reducing agent itself is a key component, the reaction is often facilitated by the presence of an acid catalyst, which promotes the formation of the iminium ion intermediate, making it more susceptible to reduction.

Solvent Selection and Impact on Reaction Kinetics and Thermodynamics

The choice of solvent plays a critical role in the outcome of the synthesis, influencing reaction rates, equilibrium positions, and the solubility of reactants and intermediates. For the Michael addition, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed. However, greener solvent choices are increasingly being explored.

In reductive amination reactions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate the reaction. The selection of the solvent must also consider the ease of product isolation and purification.

Chromatographic and Crystallization Techniques for High Purity Intermediate Isolation

The purification of intermediates and the final product is crucial for obtaining a high-purity sample of this compound. Column chromatography is a widely used technique for separating the desired compound from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with the gradient adjusted to achieve optimal separation.

Crystallization can also be a powerful purification method, particularly for solid intermediates or the final product. This technique relies on the differential solubility of the compound and impurities in a given solvent or solvent system. By carefully selecting the solvent and controlling the cooling rate, it is often possible to obtain highly pure crystalline material. For N-Boc protected amino acid esters, crystallization has been shown to be an effective method of purification. nih.gov

Chemical Reactivity and Derivatization Pathways of Tert Butyl 3 3 Aminopropoxy Propanoate

Reactivity Profile of the Primary Amine Functionality

The primary amine group in tert-Butyl 3-(3-aminopropoxy)propanoate is a nucleophilic center, making it amenable to a wide array of reactions. These transformations allow for the introduction of various substituents and the construction of more complex molecular architectures.

Amide Bond Formation via Coupling Reagents and Techniques

The primary amine of this compound readily undergoes acylation with carboxylic acids to form stable amide bonds. This transformation is a cornerstone of peptide synthesis and is also widely used in the preparation of small molecules. To facilitate this reaction, which can be sluggish, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other effective coupling agents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The choice of solvent and reaction temperature is crucial for successful amide bond formation. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are typically used. The reactions are often carried out at room temperature, although gentle heating may be required in some cases.

| Coupling Reagent | Additive | Typical Solvent |

| DCC | HOBt | DCM, DMF |

| DIC | HOAt | DCM, DMF |

| PyBOP | - | DMF |

| HBTU | - | DMF |

Imine and Enamine Formation with Carbonyl Compounds

The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. The formation of an imine is a reversible reaction that typically occurs under acidic or basic catalysis. The removal of water from the reaction mixture can drive the equilibrium towards the imine product.

In the case of ketones that have an α-hydrogen, the initially formed iminium ion can be deprotonated to form a more stable enamine. The regioselectivity of enamine formation can be influenced by the reaction conditions and the structure of the ketone.

Nucleophilic Substitution Reactions with Electrophilic Centers

As a potent nucleophile, the primary amine of this compound can participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides to yield secondary amines. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts.

To achieve mono-alkylation, reductive amination is a more controlled and widely used method. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by its reduction to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Acylation, Sulfonylation, and Carbamoylation Reactions

Beyond amide bond formation with carboxylic acids, the primary amine of this compound can be readily acylated by other acylating agents. Acyl chlorides and anhydrides are highly reactive and will readily form amides with the primary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct.

Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds.

Carbamoylation of the primary amine can be accomplished through its reaction with an isocyanate, leading to the formation of a urea (B33335) derivative. Alternatively, reaction with a chloroformate will produce a carbamate (B1207046).

Selective Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step in many synthetic sequences, unmasking the carboxylic acid for further transformations.

Acid-Mediated Deprotection Strategies for Carboxylic Acid Generation

The tert-butyl ester is known for its stability under basic and neutral conditions but is readily cleaved under acidic conditions. This acid-lability allows for its selective removal in the presence of other ester groups, such as methyl or ethyl esters, which are more resistant to acidic hydrolysis.

A common method for the deprotection of tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction proceeds through a mechanism involving the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a volatile gas, to generate the free carboxylic acid.

Milder acidic conditions can also be employed for the deprotection of sensitive substrates. For example, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the removal of tert-butyl esters. organic-chemistry.org Another approach involves the use of Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, which can chemoselectively cleave tert-butyl esters in the presence of other acid-sensitive groups. acs.orgnih.govscite.aisigmaaldrich.com

| Reagent | Solvent | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Aqueous Phosphoric Acid | - | Mild Conditions |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature |

Base-Catalyzed Hydrolysis and Saponification Kinetics

The hydrolysis of the tert-butyl ester group in this compound under basic conditions, a process known as saponification, is a fundamental reaction. Due to the steric hindrance imposed by the bulky tert-butyl group, this transformation typically proceeds through a unimolecular mechanism (SN1) rather than the more common bimolecular acyl-oxygen cleavage pathway observed for less hindered esters.

The kinetics of this reaction can be described by the following rate law:

Rate = k[this compound]

Where 'k' is the first-order rate constant. The half-life (t1/2) of the reaction is constant and can be calculated using the equation:

t1/2 = ln(2)/k

Factors that can influence the rate of saponification include temperature and the solvent system. Increased temperatures provide the necessary activation energy to facilitate the formation of the tert-butyl carbocation, thus accelerating the reaction. The choice of solvent is also critical; polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway. In some cases, non-aqueous conditions with poorly solvated hydroxide (B78521) anions have been shown to facilitate the hydrolysis of sterically hindered esters. arkat-usa.org

Table 1: Theoretical Kinetic Parameters for Base-Catalyzed Hydrolysis This table presents hypothetical data to illustrate the expected kinetic behavior.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| 25 | 1.5 x 10⁻⁵ | 46210 |

| 50 | 2.8 x 10⁻⁴ | 2475 |

| 75 | 4.5 x 10⁻³ | 154 |

Transesterification Reactions for Diversification of Ester Linkages

Transesterification offers a valuable pathway for modifying the ester functionality of this compound, allowing for the introduction of different alkyl or aryl groups. This transformation can be catalyzed by acids, bases, or enzymes.

In acid-catalyzed transesterification, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. Due to the stability of the tert-butyl carbocation, the reaction can proceed through a mechanism involving the cleavage of the alkyl-oxygen bond.

Base-catalyzed transesterification, while generally effective for less hindered esters, can be challenging for tert-butyl esters due to steric hindrance, which impedes the approach of the alkoxide nucleophile. However, under forcing conditions or with specific catalysts, this transformation may be achieved.

Enzymatic transesterification, often employing lipases, presents a mild and selective alternative. nih.gov These biocatalysts can operate under neutral conditions and at moderate temperatures, preserving the integrity of other functional groups within the molecule. The use of a solvent like tert-butanol (B103910) can sometimes ameliorate the negative effects of certain reactants, such as methanol, in these enzymatic processes. nih.gov Borane catalysts have also been reported for the transesterification of tert-butyl esters under mild conditions. rsc.org

Table 2: Potential Transesterification Reactions and Products

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol | H₂SO₄ | Methyl 3-(3-aminopropoxy)propanoate |

| Ethanol | NaOEt | Ethyl 3-(3-aminopropoxy)propanoate |

| Benzyl alcohol | Lipase | Benzyl 3-(3-aminopropoxy)propanoate |

Exploration of Reactions Involving the Ether Linkage (e.g., cleavages or functionalizations)

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This cleavage would likely proceed via an SN2 mechanism, with the halide ion attacking the less sterically hindered carbon of the ether, leading to the formation of a haloalkane and an alcohol.

Functionalization of the ether linkage without cleavage is more challenging. However, certain enzymatic systems, such as peroxygenases, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic and alkyl ethers. nih.gov Such enzymatic approaches could potentially offer a route to selectively oxidize the carbon atoms adjacent to the ether oxygen.

Multi-Component Reactions and Cascade Processes Utilizing the Compound's Multifunctionality

The presence of both a primary amine and an ester group makes this compound a promising candidate for multi-component reactions (MCRs) and cascade processes. nih.govencyclopedia.pub MCRs are one-pot reactions where three or more reactants combine to form a single product, offering high atom economy and synthetic efficiency. encyclopedia.pub

The primary amine can participate in a variety of MCRs, such as the Ugi and Passerini reactions. For instance, in an Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex pseudo-peptides. researchgate.net

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single synthetic operation, could also be designed to leverage the compound's multifunctionality. mdpi.com For example, an initial reaction at the amine functionality could be followed by an intramolecular cyclization involving the ester group, leading to the formation of heterocyclic structures. The development of such cascade processes can be a powerful tool for the rapid construction of complex molecular architectures. nih.govresearchgate.net

Applications As a Key Intermediate in Advanced Organic and Medicinal Chemistry Research

Design and Synthesis of Chemically Defined Linkers

Linkers are critical components in many areas of chemical biology, physically connecting two or more distinct molecular entities. The composition, length, and flexibility of a linker can profoundly influence the properties and efficacy of the final conjugate researchgate.net. Tert-Butyl 3-(3-aminopropoxy)propanoate provides a synthetically tractable scaffold for the construction of such linkers.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system . A PROTAC consists of three parts: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two nih.govnih.gov. The linker is not merely a passive spacer; its properties are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is necessary for ubiquitination and subsequent degradation researchgate.net.

This compound is an ideal building block for PROTAC linkers. Its synthesis into a PROTAC typically follows a sequential path:

The primary amine of the propanoate building block is coupled to a carboxylic acid handle on the E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide) through standard amide bond formation.

The tert-butyl ester on the other end of the linker remains intact during this step.

In a subsequent step, the tert-butyl group is removed using acid, exposing the carboxylic acid.

This newly revealed carboxylic acid is then activated and coupled to a suitable functional group (often an amine) on the warhead ligand, completing the synthesis of the PROTAC molecule.

This controlled, stepwise assembly, enabled by the differential reactivity of the two ends of the building block, is essential for the efficient synthesis of complex PROTAC libraries.

| Step | Reaction | Functional Group on Linker | Functional Group on Ligand | Result |

| 1 | Amide Coupling | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) on E3 Ligand | Stable amide bond formed; tert-butyl ester remains. |

| 2 | Deprotection | Tert-butyl Ester (-C(O)OtBu) | - | Carboxylic Acid (-COOH) revealed on linker. |

| 3 | Amide Coupling | Carboxylic Acid (-COOH) | Amine (-NH₂) on POI Ligand | Final PROTAC molecule is assembled. |

A representative synthetic strategy for incorporating this compound into a PROTAC.

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, such as a protein or nucleic acid thermofisher.com. Heterobifunctional cross-linkers are reagents designed for this purpose, possessing two different reactive groups to enable specific and controlled conjugation, thereby minimizing the formation of undesirable homodimers or polymers thermofisher.com.

This compound serves as a precursor for custom heterobifunctional cross-linkers. The native amine and the deprotected carboxylic acid can be chemically modified to introduce a wide array of reactive functionalities. For instance:

The amine terminus can be acylated with reagents like N-succinimidyl S-acetylthioacetate (SATA) to introduce a protected sulfhydryl group, or reacted with a maleimide-containing compound.

The carboxylic acid terminus (after deprotection) can be activated into an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines on proteins thermofisher.com.

This versatility allows researchers to synthesize custom cross-linkers with specific reactivity profiles tailored to their experimental needs, such as creating antibody-drug conjugates or immobilizing proteins on surfaces.

| Terminus | Native Functional Group | Possible Modified Reactive Group | Target on Biomolecule |

| Amino | -NH₂ | Maleimide | Sulfhydryls (-SH) |

| Amino | -NH₂ | Hydrazide | Carbonyls (aldehydes, ketones) |

| Carboxy (deprotected) | -COOH | N-hydroxysuccinimide (NHS) ester | Primary Amines (-NH₂) |

| Carboxy (deprotected) | -COOH | Carbodiimide (with EDC) | Primary Amines (-NH₂) |

Examples of reactive groups that can be installed on the this compound scaffold for bioconjugation.

Beyond PROTACs, the principle of chemically induced proximity is used to control a wide range of biological processes, such as transcription, signaling, and protein localization. These tools, often termed Chemical Inducers of Proximity (CIPs), function similarly to PROTACs by bringing two proteins together via a bifunctional molecule. This compound provides a simple, defined, and flexible spacer unit that can be readily incorporated into the synthesis of novel CIPs for basic research and therapeutic development. Its defined length and chemical nature are assets in systematically probing the spatial and geometric requirements for effective proximity induction.

Role in the Construction of Functionalized Scaffolds for Library Synthesis

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery. Building blocks with multiple, orthogonally reactive functional groups are essential for the efficient construction of these libraries nih.gov.

This compound is classified and sold by chemical suppliers as a bifunctional building block for use in combinatorial chemistry and library synthesis sigmaaldrich.com. Its structure allows for a divergent synthetic approach. A common core can be established by reacting the amine terminus with a specific chemical entity. Following deprotection of the tert-butyl ester, the resulting library of intermediates can be reacted with a diverse set of amines or alcohols, rapidly generating a large matrix of final compounds. This strategy enables the systematic exploration of the chemical space around a particular scaffold to identify molecules with desired biological activity.

In solid-phase peptide synthesis (SPPS), peptides are assembled in a stepwise fashion on a solid support peptide.com. While natural amino acids are the primary components, non-natural building blocks are frequently incorporated to introduce specific properties, such as increased stability, constrained conformations, or novel functionalities.

This compound can be integrated into peptide chains as a flexible, non-peptidic spacer. The key to its utility in this context lies in the nature of its tert-butyl (t-Bu) ester protecting group. In the widely used Fmoc/t-Bu SPPS strategy, the temporary N-terminal protecting group (Fmoc) is removed with a base, while the permanent side-chain protecting groups (often t-Bu based) are stable to base but are removed with strong acid during the final cleavage step nih.govcsic.es.

The t-Bu ester of this compound is orthogonal to the Fmoc group. This allows it to be incorporated into a peptide chain via its amine group; the t-Bu ester will remain intact throughout the base-mediated Fmoc deprotection cycles and will only be cleaved at the end of the synthesis. This strategy enables the creation of peptides with a terminal carboxy-functionalized linker, suitable for subsequent conjugation to other molecules like fluorophores, drugs, or surfaces.

| Protecting Group | Chemical Name | Cleavage Condition | Role in SPPS | Compatibility with tert-Butyl Ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic (e.g., Piperidine) | Temporary Nα-amino protection | Orthogonal (t-Bu ester is stable) |

| Boc | Tert-butyloxycarbonyl | Acidic (e.g., TFA) | Temporary Nα-amino protection | Non-orthogonal (cleaved simultaneously) |

| t-Bu | Tert-butyl | Acidic (e.g., TFA) | "Permanent" side-chain protection | Non-orthogonal (cleaved simultaneously) |

Orthogonality of the tert-butyl ester group with common protecting groups in solid-phase peptide synthesis.

Detailed research findings on its incorporation into polymeric backbones as monomeric units or its use in the synthesis of surface modification agents and grafting molecules could not be located. Consequently, the creation of data tables and a detailed article as per the requested outline is not possible based on the available information.

It is recommended to consult specialized chemical research databases or academic journals that may contain proprietary or more obscure research data on this specific compound.

Analytical Characterization Techniques for Synthetic Progress and Purity Assessment

Spectroscopic Methodologies for Structural Elucidation During Synthetic Development

Spectroscopic techniques are indispensable for confirming the structural integrity of tert-Butyl 3-(3-aminopropoxy)propanoate. These methods provide detailed information about the molecular framework and the presence of key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

In ¹H NMR, the protons proximate to electron-withdrawing groups, such as the ether oxygen and the ester carbonyl, are deshielded and resonate at higher chemical shifts (downfield). libretexts.orgpressbooks.pub For instance, the methylene (B1212753) protons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. libretexts.org The large singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature, typically found around 1.4 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the ester and the carbamate (B1207046) will be the most downfield signals. Carbons attached to the ether oxygen typically resonate in the 50-80 ppm range. libretexts.orgpressbooks.pub

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of the molecule by showing correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.65 | t | 2H | -O-CH₂-CH₂-COO- |

| 3.50 | t | 2H | -NH-CH₂-CH₂-CH₂-O- |

| 3.15 | q | 2H | -NH-CH₂-CH₂- |

| 2.45 | t | 2H | -CH₂-COO- |

| 1.80 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

| 1.25 | br s | 2H | -NH₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O (Ester) |

| 80.5 | -C(CH₃)₃ |

| 69.0 | -O-CH₂-CH₂-COO- |

| 67.0 | -NH-CH₂-CH₂-CH₂-O- |

| 40.0 | -NH-CH₂- |

| 35.0 | -CH₂-COO- |

| 30.0 | -CH₂-CH₂-CH₂- |

| 28.5 | -C(CH₃)₃ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.

A strong absorption band in the range of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The presence of the ether linkage is confirmed by a strong C-O stretching band between 1000 and 1300 cm⁻¹. libretexts.orgyoutube.com Saturated ethers typically show a strong C-O-C asymmetric stretch between 1070 and 1140 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amine would appear as a medium intensity, broad signal in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3350-3450 | Medium, Broad | N-H Stretch (Amine) |

| 2850-2950 | Strong | C-H Stretch (Alkyl) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1590 | Medium | N-H Bend (Amine) |

| 1120 | Strong | C-O-C Stretch (Ether) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₂₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of tert-butyl carbamates is well-documented and often involves the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the tert-butoxycarbonyl (Boc) protecting group. nih.govnih.govdoaj.org Common fragmentation pathways for this compound would include the loss of the tert-butyl group as a stable cation (m/z 57) and subsequent fragmentation of the propoxy-propanoate chain.

Table 4: Predicted HRMS Fragments for this compound

| m/z (calculated) | Possible Fragment |

| 204.1594 | [M+H]⁺ |

| 148.0968 | [M+H - C₄H₈]⁺ |

| 104.0862 | [M+H - C₅H₉O₂]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Chromatographic Techniques for Reaction Monitoring and Purification Efficacy

Chromatographic methods are essential for monitoring the progress of a chemical reaction, assessing the purity of the final product, and for purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.comscispace.comijpsr.info It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the synthesis of this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of the product, provided the compound and any intermediates are sufficiently volatile. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrum serves as a fingerprint for confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Conversion

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netmyfoodresearch.com For a non-volatile compound like this compound, reversed-phase HPLC is a suitable method for purity assessment.

Due to the lack of a strong chromophore in the molecule, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be employed. Alternatively, derivatization of the primary amine with a UV-active or fluorescent tag can be performed to enhance detection sensitivity with more common UV-Vis or fluorescence detectors. nih.govnih.govthermofisher.com By analyzing the reaction mixture at different time points, HPLC can be used to determine the reaction conversion rate and to quantify the purity of the isolated product.

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the real-time monitoring of the synthetic progress of this compound. Its simplicity, speed, and low cost allow chemists to quickly assess the status of a reaction, identifying the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.

A typical TLC analysis for the synthesis of this compound would involve spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the components. Given the presence of a primary amine and an ester group in this compound, a mobile phase of intermediate polarity is generally effective. A common system could be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol.

After the solvent front has ascended the plate, the components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. The spots are then visualized. While some compounds are visible under UV light, the aliphatic nature of this compound necessitates the use of a chemical staining agent. A potassium permanganate (B83412) (KMnO₄) stain is often employed, as it reacts with the oxidizable amine and ether functional groups, appearing as yellow or brown spots on a purple background. Alternatively, a ninhydrin (B49086) stain can be used, which specifically reacts with the primary amine to produce a characteristic purple or yellowish color upon heating.

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, the progress of the reaction can be effectively monitored. A completed reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 1: Illustrative TLC Monitoring System for the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) with 1% triethylamine (B128534) |

| Visualization | Ninhydrin stain followed by gentle heating |

| Expected Rf (Starting Material - e.g., 3-aminopropanol) | ~0.2 |

| Expected Rf (Product - this compound) | ~0.5 |

Note: Rf values are indicative and can vary based on specific experimental conditions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its stoichiometric composition. This destructive method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₁₀H₂₁NO₃.

A high-purity sample is combusted in an excess of oxygen, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen oxides, which are subsequently reduced to dinitrogen gas. The amounts of these combustion products are precisely measured, and from these values, the percentages of C, H, and N in the original sample are calculated.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 59.08%

Hydrogen (H): 10.41%

Nitrogen (N): 6.89%

Oxygen (O): 23.61% (typically determined by difference)

A close correlation between the experimental and theoretical values, generally within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % (C₁₀H₂₁NO₃) | Experimental Mass % (Typical) |

| Carbon (C) | 59.08 | 58.95 - 59.20 |

| Hydrogen (H) | 10.41 | 10.35 - 10.50 |

| Nitrogen (N) | 6.89 | 6.80 - 7.00 |

Advanced Chiroptical Methods for Stereochemical Analysis (if chiral derivatives are explored)

This compound is an achiral molecule and therefore does not exhibit optical activity. However, should chiral derivatives be synthesized, for instance, by introducing a stereocenter into the propoxy or propanoate backbone, advanced chiroptical methods would be essential for their stereochemical analysis. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

The primary chiroptical methods include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, can provide information about the absolute configuration of the chiral center.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorbance of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum provides information about the stereochemistry of the molecule, and for complex molecules with multiple chromophores, it can reveal details about the conformation and interactions of different parts of the molecule.

For chiral derivatives of this compound, these techniques would be invaluable for:

Confirming the successful synthesis of a single enantiomer or a diastereomer.

Determining the enantiomeric excess (ee) or diastereomeric excess (de) of a chiral sample.

Assigning the absolute configuration of the newly formed stereocenter(s), often in conjunction with computational methods or by comparison to known compounds.

The application of these advanced chiroptical methods would be a critical step in the characterization of any novel, chiral analogs of this compound, ensuring the stereochemical integrity of the synthesized molecules.

Computational and Theoretical Studies on Tert Butyl 3 3 Aminopropoxy Propanoate and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing insights into its geometry, energy, and behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is particularly valuable for predicting reactivity and selectivity in organic reactions by analyzing various calculated parameters known as reactivity descriptors. nih.govmdpi.com

For tert-Butyl 3-(3-aminopropoxy)propanoate, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and compute its electronic properties. researchgate.netnih.gov The primary sites of reactivity can be identified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, suggesting that regions with high HOMO density, such as the nitrogen atom of the primary amine, are susceptible to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, with areas of high LUMO density, like the carbonyl carbon of the ester group, being prime targets for nucleophilic attack.

Conceptual DFT provides a framework for quantifying these tendencies through reactivity indices. nih.gov The chemical potential (μ), hardness (η), and electrophilicity (ω) offer a global perspective on the molecule's reactivity. nih.govmdpi.com Local reactivity is often assessed using condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack), which pinpoint specific atoms most likely to participate in a reaction.

Hypothetical DFT Reactivity Indices for this compound This table presents illustrative data based on typical values for similar functional groups, as specific studies on the target molecule are not available.

| Atom/Site | Condensed Fukui Function (fk-) | Condensed Fukui Function (fk+) | Predicted Reactivity |

|---|---|---|---|

| Amine Nitrogen (N) | 0.25 | 0.05 | Most likely site for electrophilic attack (e.g., protonation, alkylation) |

| Carbonyl Carbon (C=O) | 0.08 | 0.30 | Most likely site for nucleophilic attack (e.g., hydrolysis) |

| Ether Oxygen (O) | 0.15 | 0.07 | Secondary site for electrophilic attack |

| Carbonyl Oxygen (C=O) | 0.18 | 0.10 | Site for protonation, activating the carbonyl group |

Due to the presence of multiple single bonds, this compound is a flexible molecule capable of adopting numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional structures and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Computational methods, particularly molecular mechanics or DFT, can be used to explore the potential energy surface (PES) of the molecule. cdnsciencepub.comacs.org This involves systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-O, C-N) and calculating the energy of the resulting structure. The results can be visualized as a potential energy landscape, where valleys correspond to stable or metastable conformers and peaks represent the transition states between them.

For this compound, key dihedral angles along the propoxy-propanoate backbone would be scanned. The bulky tert-butyl group introduces significant steric hindrance, which plays a major role in determining preferred conformations. wikipedia.org Intramolecular hydrogen bonding, for instance between the amine group (donor) and one of the oxygen atoms (acceptor), could also stabilize certain folded conformations over more extended ones. Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding how the molecule might interact with other molecules or biological targets.

Illustrative Conformational Energy Data This table contains hypothetical data representing a simplified conformational analysis. Actual studies would involve more complex potential energy surfaces.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (Hypothetical) |

|---|---|---|---|

| A (Global Minimum) | Extended chain | 0.00 | τ1=180°, τ2=180°, τ3=180° |

| B | Gauche interaction in propoxy chain | 1.25 | τ1=60°, τ2=180°, τ3=180° |

| C | Folded with weak intramolecular H-bond | 0.95 | τ1=65°, τ2=70°, τ3=-60° |

| D | Steric clash with tert-butyl group | 4.50 | τ1=180°, τ2=0°, τ3=180° |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations provide detailed information on isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. easychair.org MD simulations model the atoms as classical particles moving according to a force field, allowing for the exploration of conformational changes, solvent interactions, and dynamic processes.

For this compound, MD simulations in an explicit solvent (e.g., a box of water molecules) would reveal how the solvent structures itself around the solute. acs.orgresearchgate.net Analysis of radial distribution functions (RDFs) would show the probability of finding solvent molecules at a certain distance from different parts of the solute. For example, water molecules would be expected to form strong hydrogen bonds with the amine (NH2) and carbonyl (C=O) groups. nih.gov The hydrophobic tert-butyl group, in contrast, would lead to a disruption of the local water structure.

These simulations are invaluable for understanding intermolecular interactions. By simulating the molecule in different solvents, one can predict solubility and partitioning behavior. Furthermore, MD can probe the dynamics of hydrogen bonding, revealing the average number of hydrogen bonds formed by the amine and ester groups and their lifetimes. nih.govacs.org This information is critical for predicting how the molecule will behave in aqueous environments or interact with other molecules. nih.gov

Mechanistic Investigations of Key Synthetic Transformations through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the rate-limiting step. nrel.gov

A key synthetic transformation for a molecule like this compound could be its formation (e.g., via etherification or amination) or its degradation (e.g., ester hydrolysis). researchgate.netmdpi.com Let's consider the acid-catalyzed hydrolysis of the tert-butyl ester group as an example. ucoz.comyoutube.comacs.org

A computational study of this reaction would involve:

Locating Stationary Points: Using DFT, the three-dimensional structures and energies of the reactant (protonated ester), tetrahedral intermediate, transition states, and products (carboxylic acid and tert-butyl cation) would be calculated.

Transition State Search: Sophisticated algorithms are used to find the exact geometry of the transition state—the highest energy point along the reaction coordinate.

Frequency Analysis: This calculation confirms that the reactant and product structures are true minima (all real vibrational frequencies) and that the transition state is a first-order saddle point (one imaginary frequency), corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the path from the transition state down to the reactant and product, confirming the connection.

The resulting energy profile provides the activation energy (Ea), which is directly related to the reaction rate. Such studies can explain why certain conditions favor the reaction and can be used to predict the outcome of related transformations. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Protocols

The chemical industry's increasing emphasis on sustainability is driving research towards greener synthetic methods for valuable compounds like tert-Butyl 3-(3-aminopropoxy)propanoate. Future efforts will likely concentrate on replacing traditional synthesis protocols, which may rely on harsh conditions or hazardous reagents, with more environmentally benign alternatives. Key areas of development include the use of greener solvents, the application of energy-efficient reaction conditions, and the design of atom-economical synthetic routes. unibo.itunife.it

Research into the synthesis of related amino esters has highlighted the potential for using greener, inexpensive chemicals. mdpi.com For instance, protocols are being developed that minimize the use of harmful solvents and reduce energy consumption. mdpi.com The adoption of microwave irradiation, which can accelerate reactions without the need for additional solvents or catalysts, represents another promising avenue for the green synthesis of related poly(β-amino esters). rsc.org The principles of green chemistry, such as avoiding intermediate purification steps and recycling solvents, are becoming central to the synthesis of complex molecules and could be applied to optimize the production of this compound. peptide.com

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses high-boiling point, non-recyclable, or hazardous solvents. peptide.com | Employs eco-friendly solvents (e.g., water, ionic liquids), solvent-free conditions, or recyclable solvents. unife.itrsc.org |

| Catalysts | May use stoichiometric or toxic metal catalysts. | Utilizes non-toxic, reusable, or biocatalytic systems. mdpi.com |

| Energy | Often requires prolonged heating, leading to high energy consumption. | Uses alternative energy sources like microwave or ultrasound to reduce reaction times and energy input. rsc.org |

| Waste | Generates significant amounts of by-products and waste. | Focuses on high atom economy and one-pot protocols to minimize waste. unibo.it |

Integration into Automated Flow Chemistry and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new molecules has spurred the development of automated flow chemistry. nih.gov this compound, as a bifunctional linker, is an ideal candidate for integration into these high-throughput platforms. Automated fast-flow instruments have already demonstrated the ability to manufacture long peptide chains through hundreds of consecutive reactions in a matter of hours. nih.gov

This technology could be adapted to use this compound for the rapid, automated synthesis of sequence-defined polymers, oligomers, and other complex architectures. The benefits of flow chemistry, such as precise control over reaction parameters, enhanced safety, and improved scalability, make it a powerful tool for exploring the chemical space accessible from this compound. rsc.orgnih.gov Such platforms would enable the efficient creation of libraries of novel materials for screening in various applications.

Exploration of Novel Catalytic Transformations Involving the Compound

The distinct functional groups of this compound—the primary amine and the tert-butyl ester—offer multiple sites for selective chemical modification through catalysis. Future research will likely focus on discovering and optimizing catalytic reactions that target these sites. For example, the development of catalysts for direct amidation reactions using greener solvents like tert-butyl acetate (B1210297) could streamline processes where the amine group is acylated. rsc.orgresearchgate.net

Furthermore, the tert-butyl group, often considered chemically inert, is a frontier for catalytic C-H bond activation. nih.govrsc.org Recent advances have shown that specialized manganese catalysts can achieve site-selective hydroxylation of sterically hindered tert-butyl C-H bonds. nih.gov Applying such novel catalytic systems to this compound could yield new, functionalized derivatives that are otherwise difficult to synthesize. Systematic studies of catalytic tertiary butylation could also provide insights into reactions involving the ester group. researchgate.net

| Functional Group | Potential Catalytic Reaction | Research Focus |

|---|---|---|

| Primary Amine | N-alkylation, N-arylation, Amidation | Developing highly selective and efficient catalysts for forming C-N bonds under mild conditions. |

| tert-Butyl Ester | Transesterification, C-H functionalization | Exploring catalysts for selective ester exchange or activation of strong C-H bonds within the tert-butyl group. nih.gov |

| Propoxy Backbone | C-H activation, Ether cleavage/functionalization | Designing catalysts to selectively modify the alkyl chain, potentially leading to new structural motifs. |

Expanded Applications in Advanced Materials Science and Nanotechnology

The structure of this compound makes it a promising monomer for the synthesis of advanced functional polymers. Specifically, it can be used to create poly(β-amino ester)s (PβAEs), a class of biodegradable and biocompatible polymers with significant potential in drug delivery systems. rsc.org Future research could explore the synthesis of novel PβAEs from this monomer to create matrices for the controlled release of therapeutics. rsc.org

In nanotechnology, molecules with specific functional groups are used to control the growth and surface properties of nanoparticles. For instance, propionic acid has been shown to influence the size and distribution of BaTiO3 nanoparticles by creating "micro-capsules" that suppress particle growth. researchgate.net The dual functionality of this compound could be similarly exploited to act as a surface modifier or stabilizing agent in the synthesis of metal or metal oxide nanoparticles, imparting specific properties for applications in catalysis, electronics, or diagnostics.

Role in the Discovery of New Chemical Reactions and Methodologies

Unique molecular scaffolds often serve as platforms for the discovery of new chemical reactions. The combination of a nucleophilic amine and an electrophilic ester, separated by a flexible ether-containing linker, makes this compound an intriguing substrate for investigating intramolecular reactions. Researchers could explore conditions that promote novel cyclization or rearrangement pathways, potentially leading to the discovery of new heterocyclic systems.

Moreover, the compound can serve as a testbed for new multicomponent reactions, where its amine and ester functionalities react in a concerted or sequential manner with other reagents. As a bifunctional building block, it could also be instrumental in developing new synthetic strategies for creating complex molecular architectures, such as sequence-defined polymers or macrocycles, thereby expanding the toolkit available to synthetic chemists.

Q & A

Q. Key Parameters :

- Solvent choice : Polar aprotic solvents like THF enhance nucleophilicity .

- Stoichiometry : Excess NaH (1.5–2.0 eq.) ensures complete deprotonation of hydroxyl groups .

- Temperature : Controlled addition (0–25°C) minimizes exothermic side reactions .

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- HRMS : Confirms molecular ion ([M+H]⁺) and rules out impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .

[Basic] What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates, OV/AG filters for organic vapors) in poorly ventilated areas .

- Environmental Control : Avoid drainage disposal; neutralize waste with dilute HCl before incineration .

[Advanced] How can researchers optimize reaction conditions to minimize byproduct formation during the aminopropoxy group introduction?

Answer:

- Byproduct Analysis : Common issues include incomplete alkylation (unreacted acrylate) or over-alkylation (di-substituted products). Monitor via TLC (Rf comparison) .

- Optimization Strategies :

[Advanced] How do steric and electronic factors influence the reactivity of this compound in subsequent derivatization reactions?

Answer:

- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the ester carbonyl, favoring reactions at the aminopropoxy terminus .

- Electronic Effects : Electron-donating ether oxygen enhances the nucleophilicity of the adjacent amine, enabling selective acylation or sulfonylation .

- Case Study : In peptide coupling, Boc-protected amines require acidic deprotection (e.g., TFA) before conjugation, avoiding ester hydrolysis .

[Advanced] What methodologies are used to analyze and quantify trace impurities in this compound batches?

Answer:

- GC-MS : Detects volatile byproducts (e.g., unreacted acrylate) with a DB-5MS column and EI ionization .

- LC-MS/MS : Quantifies non-volatile impurities (e.g., di-alkylated products) using a C18 column and ESI in positive ion mode .

- Limits of Detection (LOD) : Achieve <0.1% impurity levels via calibration curves with spiked standards .

[Advanced] How can computational modeling guide the design of this compound derivatives with enhanced stability?

Answer:

- DFT Calculations : Predict hydrolysis rates of the ester bond under varying pH conditions (B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify stable conformers in aqueous vs. organic media .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible routes for introducing substituents while retaining Boc protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.